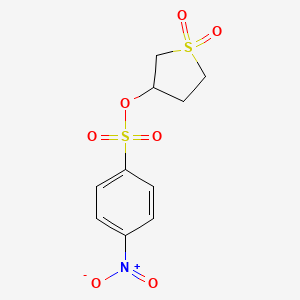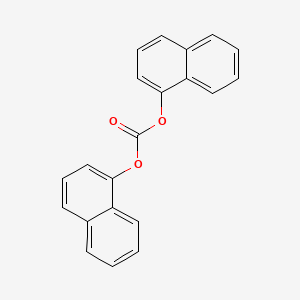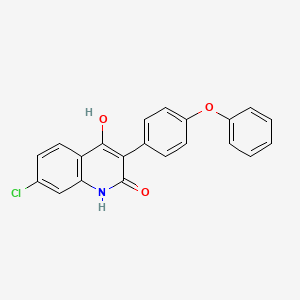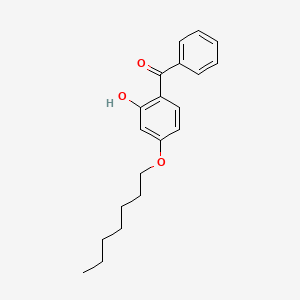![molecular formula C23H17Cl3N4OS B11978508 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11978508.png)
2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties
準備方法
The synthesis of 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide typically involves multiple steps. The process begins with the construction of the benzimidazole core, which is achieved through the condensation of o-phenylenediamine with formic acid or an equivalent reagent Finally, the acetohydrazide moiety is introduced through a reaction with an appropriate aldehyde, such as 2,4-dichlorobenzaldehyde . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
化学反応の分析
2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole and chlorobenzyl positions.
Hydrolysis: The acetohydrazide moiety can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and hydrazines.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and acetonitrile, as well as catalysts such as palladium on carbon for hydrogenation reactions .
科学的研究の応用
2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential antimicrobial and antiparasitic activities, making it a candidate for the development of new therapeutic agents.
Medicine: Due to its benzimidazole core, it may have applications in the treatment of various diseases, including cancer and infectious diseases.
作用機序
The mechanism of action of 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The benzimidazole core is known to bind to DNA and proteins, disrupting their normal functions. This can lead to the inhibition of cell division and the induction of apoptosis in cancer cells. Additionally, the compound may interfere with the metabolic pathways of microorganisms, leading to their death .
類似化合物との比較
Similar compounds to 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide include other benzimidazole derivatives such as:
Thiabendazole: An anthelmintic agent used to treat parasitic worm infections.
Albendazole: Another anthelmintic used for the treatment of a variety of parasitic worm infestations.
Mebendazole: Used to treat a number of parasitic worm infestations.
Omeprazole: A proton pump inhibitor used to treat gastroesophageal reflux disease (GERD).
What sets 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity .
特性
分子式 |
C23H17Cl3N4OS |
|---|---|
分子量 |
503.8 g/mol |
IUPAC名 |
2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-(2,4-dichlorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C23H17Cl3N4OS/c24-17-10-9-15(19(26)11-17)12-27-29-22(31)14-32-23-28-20-7-3-4-8-21(20)30(23)13-16-5-1-2-6-18(16)25/h1-12H,13-14H2,(H,29,31)/b27-12+ |
InChIキー |
JLDPBLBMRGDYAR-KKMKTNMSSA-N |
異性体SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N/N=C/C4=C(C=C(C=C4)Cl)Cl)Cl |
正規SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN=CC4=C(C=C(C=C4)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-4-fluorobenzamide](/img/structure/B11978425.png)
![N-[(E)-(4-methoxyphenyl)methylidene]-4-phenyl-1-piperazinamine](/img/structure/B11978451.png)
![N-(2-fluorophenyl)-2-[(6-methyl-4-oxo-3,5-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B11978459.png)



![ethyl 4-({[(3Z)-2-oxo-3-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate](/img/structure/B11978475.png)
![4-{[(E)-(2-ethoxyphenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11978484.png)
![6,7-diphenyl-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11978486.png)
![1,3-dimethyl-7-(4-methylbenzyl)-8-[(2E)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11978488.png)
![2-[(7-tert-butyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B11978491.png)


![N-[(E)-biphenyl-4-ylmethylidene]-4-(4-methylbenzyl)piperazin-1-amine](/img/structure/B11978500.png)
